molecular formula C13H20FNO3 B2393458 Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate CAS No. 2378490-35-6

Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B2393458
CAS No.: 2378490-35-6
M. Wt: 257.305
InChI Key: IUDQMHPRXIWTBR-STQMWFEESA-N
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Description

Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is a complex organic compound characterized by its cyclopenta[c]pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate involves multiple steps, starting with the preparation of the cyclopenta[c]pyrrole ring. This can be achieved through a series of cyclization reactions involving precursors such as pyrrole derivatives and various protecting groups to control the regioselectivity and stereoselectivity of the reaction.

Reaction Conditions: : The synthetic process typically requires stringent control of temperature, pH, and the presence of specific catalysts or reagents to ensure the desired configuration and purity of the product.

Industrial Production Methods

Industrial-scale production of this compound may involve optimized synthetic routes that utilize readily available starting materials and efficient catalytic systems. Process optimization is crucial to maximize yield and minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.

  • Reduction: : The fluoro group can be a site for reduction reactions, potentially leading to the formation of hydrogenated analogs.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used, leading to a wide range of possible derivatives with modified chemical and physical properties.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Catalysis: : Potential role as a ligand or catalyst in various organic reactions.

Biology

  • Bioactive Compounds: : As a precursor in the synthesis of biologically active molecules, potentially including pharmaceuticals.

  • Enzyme Inhibition: : Investigated for its potential to inhibit certain enzymes, thereby affecting biological pathways.

Medicine

  • Drug Development: : Its derivatives may serve as lead compounds in the development of new drugs for various diseases.

  • Therapeutic Agents: : Potential use in therapeutic applications due to its unique chemical properties.

Industry

  • Materials Science: : Utilized in the development of advanced materials with specific properties.

  • Chemical Engineering: : Employed in various chemical processes due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate is closely tied to its molecular structure. The fluoro and formyl groups play critical roles in its reactivity and interactions with biological targets.

Molecular Targets and Pathways: : The compound can interact with enzymes, receptors, and other biological macromolecules, leading to modulation of specific biochemical pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[b]pyrrole-2-carboxylate: : Similar in structure but with slight variations in the ring system.

  • Cyclopenta[c]pyrrole-2-carboxylate derivatives: : Various derivatives with different substituents at the fluoro and formyl positions.

Highlighting Uniqueness

Tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate stands out due to its specific configuration and the presence of both fluoro and formyl groups. These features confer unique chemical reactivity and potential for diverse applications in research and industry.

Overall, this compound is a fascinating compound with a rich array of applications and a promising future in various scientific domains.

Properties

IUPAC Name

tert-butyl (3aR,6aS)-3a-fluoro-6a-formyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3/c1-11(2,3)18-10(17)15-7-12(9-16)5-4-6-13(12,14)8-15/h9H,4-8H2,1-3H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDQMHPRXIWTBR-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(CCC[C@@]2(C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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